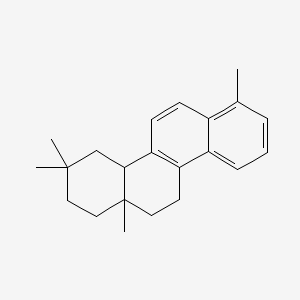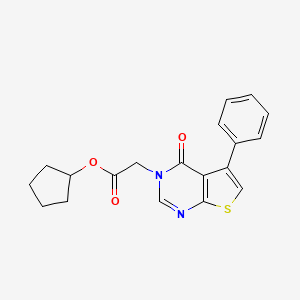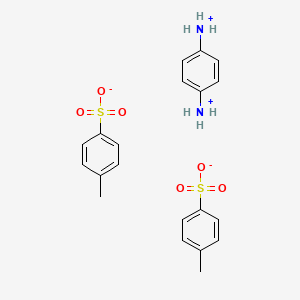
(R)-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminoethoxy group, a hydroxyphosphinyl group, and a diicosanoate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the aminoethoxy group: This step involves the reaction of ethylene oxide with an amine under controlled conditions to form the aminoethoxy intermediate.
Introduction of the hydroxyphosphinyl group: This step involves the reaction of the aminoethoxy intermediate with a phosphinic acid derivative under acidic or basic conditions to form the hydroxyphosphinyl intermediate.
Esterification: The final step involves the esterification of the hydroxyphosphinyl intermediate with diicosanoic acid under dehydrating conditions to form the target compound.
Industrial Production Methods
Industrial production of ®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphinyl derivatives, while reduction may yield reduced aminoethoxy derivatives.
Scientific Research Applications
®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene dihexanoate: A similar compound with a shorter ester chain, which may exhibit different physical and chemical properties.
®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene dipalmitate: Another similar compound with a different ester chain length, affecting its solubility and reactivity.
Uniqueness
®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate is unique due to its specific ester chain length and the presence of both aminoethoxy and hydroxyphosphinyl groups
This detailed article provides an overview of ®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
81123-32-2 |
|---|---|
Molecular Formula |
C45H90NO8P |
Molecular Weight |
804.2 g/mol |
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-icosanoyloxypropyl] icosanoate |
InChI |
InChI=1S/C45H90NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(47)51-41-43(42-53-55(49,50)52-40-39-46)54-45(48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43H,3-42,46H2,1-2H3,(H,49,50)/t43-/m1/s1 |
InChI Key |
KPHQJKTZXVNUHH-VZUYHUTRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



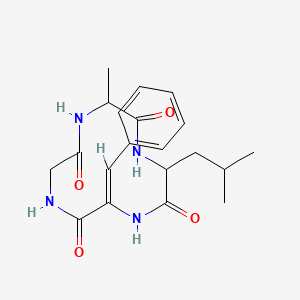
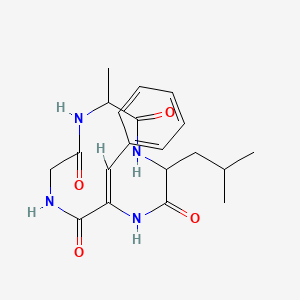

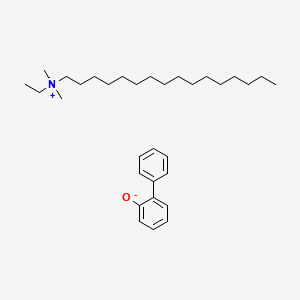
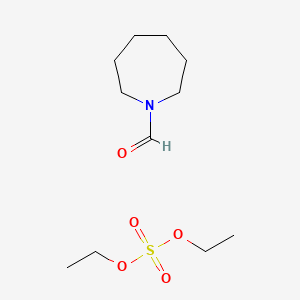



![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)

